2-Bromo-1-(4-ethylphenyl)ethanone
Overview
Description
2-Bromo-1-(4-ethylphenyl)ethanone is a chemical compound with the molecular formula C10H11BrO . It is also known by other names such as 2-bromo-1-(4-ethylphenyl)ethan-1-one and 2-bromo-4-ethylacetophenone .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-ethylphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group, and a 4-ethylphenyl group attached to the first carbon of the ethanone group .Physical And Chemical Properties Analysis
2-Bromo-1-(4-ethylphenyl)ethanone has a molecular weight of 227.10 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds . Its exact mass and monoisotopic mass are both 225.99933 g/mol . It has a topological polar surface area of 17.1 Ų .Scientific Research Applications
Field
Chemistry, specifically organic synthesis .
Application
“2-Bromo-1-(4-ethylphenyl)ethanone” is used in the synthesis of alpha-Bromoketones .
Method of Application
The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . The process involves a one-pot strategy, which is a method of synthesis that aims to improve efficiency and reduce waste by conducting a reaction in one vessel .
Safety And Hazards
2-Bromo-1-(4-ethylphenyl)ethanone may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-1-(4-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSPDGJBPTDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496523 | |
Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-ethylphenyl)ethanone | |
CAS RN |
2632-14-6 | |
Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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